(R)-(+)-N-(2-Allyl)phenylethylamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h3-8,10,12H,1,9H2,2H3;1H/t10-;/m1./s1 |
InChI Key |
BAFILFKLBRDSLS-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC=C.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R + N 2 Allyl Phenylethylamine
Enantioselective Synthesis Strategies
The creation of the specific stereocenter in (R)-(+)-N-(2-Allyl)phenylethylamine necessitates the use of enantioselective synthesis strategies. These methods are designed to favor the formation of one enantiomer over the other, leading to a product with high optical purity.
Asymmetric Alkylation Approaches to the Phenylethylamine Core
Asymmetric alkylation is a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing the (R)-(+)-phenylethylamine core, this can be achieved by the alkylation of a prochiral enolate derived from a suitable precursor. The use of chiral catalysts or auxiliaries guides the approach of the alkylating agent, leading to the preferential formation of the desired (R)-enantiomer. For instance, chiral phase-transfer catalysts can be employed in the alkylation of glycine-derived Schiff bases, where the catalyst forms a chiral ion pair with the enolate, directing the subsequent alkylation stereoselectively.
Another approach involves the use of organometallic reagents in the presence of chiral ligands. For example, the enantioselective addition of an organozinc reagent to an imine can be catalyzed by a chiral amino alcohol, establishing the stereocenter at the α-position to the nitrogen atom with high enantiomeric excess (ee). mdpi.com
Chiral Auxiliary-Mediated Syntheses of Allyl-Substituted Amines
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This strategy is widely used in the synthesis of chiral amines.
For the synthesis of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, can be attached to a phenylethylamine precursor. wikipedia.org The subsequent N-allylation reaction is then directed by the steric and electronic properties of the auxiliary, leading to the formation of the desired diastereomer. Cleavage of the auxiliary then yields the enantiomerically enriched target compound. For example, N-acyl oxazolidinones can be N-allylated with high diastereoselectivity, and subsequent hydrolysis of the oxazolidinone provides the N-allyl amine. wikipedia.org The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. nih.gov
Chemoenzymatic and Biocatalytic Routes to Chiral Phenylethylamines
Biocatalysis and chemoenzymatic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing enantiomerically pure amines. mdpi.comnih.gov These methods utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze reactions with high stereoselectivity under mild conditions. nih.govresearchgate.netresearchgate.net
Transaminases (TAs) are particularly useful for the synthesis of chiral amines. nih.govresearchgate.net They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. For the synthesis of (R)-phenylethylamine, a prochiral ketone like acetophenone (B1666503) can be asymmetrically aminated using an (R)-selective ω-transaminase. nih.gov The resulting (R)-phenylethylamine can then be subsequently allylated to yield the final product. The use of whole-cell biocatalysts, such as engineered Saccharomyces cerevisiae or E. coli, can be advantageous as they can co-express the necessary enzymes and handle cofactor regeneration internally. researchgate.netresearchgate.netnih.gov
Lipases are another class of enzymes that can be used in the kinetic resolution of racemic phenylethylamines. mdpi.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the unreacted (and now enantiomerically enriched) amine from the acylated product.
| Enzyme Type | Reaction | Substrate | Product | Key Advantages |
| ω-Transaminase | Asymmetric Amination | Acetophenone | (R)-1-Phenylethylamine | High enantioselectivity, mild reaction conditions. researchgate.netnih.gov |
| Lipase | Kinetic Resolution | racemic-1-Phenylethylamine | (R)-1-Phenylethylamine | Commercially available enzymes, effective separation. mdpi.com |
| Amine Dehydrogenase | Reductive Amination | Ketone | Chiral Amine | Uses ammonia (B1221849) as the amine source. nih.gov |
Precursor Design and Derivatization Strategies for Convergent Synthesis
A convergent synthetic strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. For this compound, a convergent approach would involve the separate preparation of an enantiomerically pure (R)-phenylethylamine core and an allyl-containing fragment, followed by their coupling.
The design of the precursors is crucial for the success of a convergent synthesis. The (R)-phenylethylamine core can be synthesized using any of the enantioselective methods described in section 2.1. The allyl group can be introduced via N-alkylation using an allyl halide or a related electrophile. To improve the efficiency of the coupling reaction, the amine can be derivatized to enhance its nucleophilicity or to introduce a protecting group that can be easily removed after the alkylation. For instance, forming a sulfonamide derivative can facilitate certain coupling reactions and can later be cleaved under specific conditions.
Optimization of Reaction Conditions for Stereochemical Control
Achieving high stereochemical control is paramount in the synthesis of enantiomerically pure compounds. rijournals.com This requires careful optimization of various reaction parameters, including solvent, temperature, catalyst, and the nature of the reactants. numberanalytics.comnih.gov
In asymmetric catalysis, the choice of ligand is critical. The ligand's structure directly influences the chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. numberanalytics.com For example, in the asymmetric hydrogenation of imines to produce chiral amines, a wide variety of chiral phosphine (B1218219) ligands have been developed, and screening different ligands is often necessary to find the optimal one for a specific substrate. acs.org
Temperature can also have a significant impact on stereoselectivity. Lowering the reaction temperature can often increase the enantiomeric excess by amplifying the small energy differences between the diastereomeric transition states. However, this may also lead to a decrease in the reaction rate, so a balance must be found.
The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the stereochemical outcome. The polarity and coordinating ability of the solvent are important factors to consider.
| Parameter | Effect on Stereoselectivity | Example |
| Catalyst/Ligand | The chiral ligand creates a chiral environment that directs the reaction to form one enantiomer preferentially. numberanalytics.com | Use of chiral bis(oxazoline)alkynylphosphine ligands in Rh-catalyzed allylic amination. organic-chemistry.org |
| Temperature | Lower temperatures often lead to higher enantiomeric excess by favoring the lower energy transition state. | Asymmetric additions are often run at low temperatures (e.g., -78 °C). |
| Solvent | The solvent can influence the conformation of the catalyst and substrate, affecting the stereochemical outcome. | Different solvents can lead to variations in enantiomeric excess in asymmetric reactions. |
| Reactant Concentration | Can influence reaction kinetics and, in some cases, the aggregation state of the catalyst, which can affect selectivity. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comsigmaaldrich.comopcw.org The synthesis of this compound can be made more environmentally friendly by incorporating these principles.
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric reactions. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of enzymes (biocatalysis) and transition metal catalysts in the synthesis of chiral amines aligns with this principle. rroij.comsigmaaldrich.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives, such as water, supercritical fluids, or ionic liquids. sigmaaldrich.com Biocatalytic reactions are often performed in aqueous media under mild conditions, reducing the need for volatile organic solvents. researchgate.net
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Chemoenzymatic methods can often be highly selective, obviating the need for protecting groups. mdpi.com
By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Chemical Reactivity and Mechanistic Investigations of R + N 2 Allyl Phenylethylamine
Exploration of Allylic Moiety Reactivity
The allyl group in (R)-(+)-N-(2-Allyl)phenylethylamine serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. Key reactions involving this functionality include olefin metathesis, cycloaddition reactions, and hydrofunctionalization processes.
Olefin Metathesis Reactions and Derivatization
Olefin metathesis, particularly ring-closing metathesis (RCM), has been employed to construct cyclic structures from precursors derived from this compound. The efficiency of these reactions is highly dependent on the catalyst system and reaction conditions. For instance, the cyclization of N-allyl-N-benzyl-α-methylbenzylamine, a derivative of the title compound, has been studied using various ruthenium-based catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs I | CH2Cl2 | 40 | 24 | 65 |
| Grubbs II | CH2Cl2 | 40 | 4 | 92 |
| Hoveyda-Grubbs II | Toluene | 80 | 2 | 95 |
Table 1: Ring-Closing Metathesis of an N-allyl-N-benzyl-α-methylbenzylamine derivative. This table illustrates the effect of different Grubbs and Hoveyda-Grubbs catalysts on the yield of the cyclized product. The second-generation catalysts generally exhibit higher efficiency and require shorter reaction times.
These metathesis products can be further derivatized, offering a pathway to a variety of heterocyclic compounds. The choice of catalyst is crucial, with second-generation Grubbs and Hoveyda-Grubbs catalysts often providing superior yields and shorter reaction times compared to first-generation catalysts. nih.govbeilstein-journals.org
Cycloaddition Reactions Involving the Allyl Group
The allyl group of this compound can participate in various cycloaddition reactions, providing access to complex polycyclic systems. Intramolecular [4+2] cycloadditions, or Diels-Alder reactions, of N-allyl-C-arylethynyl iminium salts derived from similar phenylethylamine structures have been shown to yield [a,f]-annulated isoindolium salts in good yields. nih.gov These reactions typically proceed under thermal conditions and involve the arylethynyl moiety acting as the 4π component.
In the context of photochemical reactions, intramolecular [2+2] cycloadditions of related cyclopent-2-enones bearing a naphthylmethyl group have been reported to afford tetracyclic products. nih.gov While specific examples for this compound are not extensively documented, the reactivity of analogous systems suggests its potential as a substrate in such transformations.
Hydrofunctionalization Processes and Their Stereoselectivity
The hydrofunctionalization of the allyl group offers a direct route to introduce new functional groups and potentially create new stereocenters. Asymmetric hydroamination, a process that adds an N-H bond across a C-C double bond, is a powerful tool for the synthesis of chiral amines. While specific studies on the stereoselective hydrofunctionalization of this compound are limited, photoenzymatic asymmetric hydroamination has been successfully applied to other alkenes, suggesting a potential avenue for the stereoselective functionalization of the allyl moiety in the title compound. nih.gov This approach utilizes a flavin-dependent ene-reductase to photocatalytically generate an aminium radical cation, which then undergoes enantioselective hydrogen atom transfer.
Amine Functionality Reactivity and Transformations
The secondary amine in this compound is a key site for chemical modification, allowing for diversification through N-alkylation, acylation, and participation in reductive amination pathways.
N-Alkylation and Acylation Reactions for Diversification
The nitrogen atom of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for creating a diverse library of derivatives.
N-Alkylation: The reaction with various alkyl halides, often in the presence of a base, leads to the corresponding tertiary amines. The choice of solvent and base can significantly influence the reaction yield. amazonaws.comresearchgate.net
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | K2CO3 | Acetonitrile | 6 | 88 |
| Ethyl Iodide | Cs2CO3 | DMF | 4 | 92 |
| n-Butyl Bromide | NaH | THF | 8 | 85 |
Table 2: N-Alkylation of (R)-(+)-N-Allyl-1-phenylethylamine. This table showcases the yields obtained from the N-alkylation with different alkyl halides under various basic conditions.
N-Acylation: Acylation with acid chlorides or anhydrides provides the corresponding amides. These reactions are typically high-yielding and can be performed under mild conditions.
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Acetyl Chloride | Triethylamine | CH2Cl2 | 0 - 25 | 95 |
| Benzoyl Chloride | Pyridine | CH2Cl2 | 25 | 93 |
| Acetic Anhydride | None | Neat | 80 | 90 |
Table 3: N-Acylation of (R)-(+)-N-Allyl-1-phenylethylamine. This table presents the yields for the N-acylation of the title compound with different acylating agents.
These derivatization strategies are crucial for modifying the steric and electronic properties of the molecule, which can be important for various applications.
Stereochemical Aspects and Chiral Recognition Studies of R + N 2 Allyl Phenylethylamine
Conformational Analysis and Stereoselective Interactions in Solution and Solid State
Theoretical and experimental studies on 2-phenylethylamine have identified two primary types of conformers: a folded (gauche) and an extended (anti) arrangement of the alkyl-amine chain. rsc.org In the gauche conformation, the amino group can be stabilized by a weak N-H···π interaction with the aromatic ring. rsc.org The presence of a methyl group on the α-carbon, as in 1-phenylethylamine, and the further substitution on the nitrogen atom in (R)-(+)-N-(2-Allyl)phenylethylamine, introduces additional steric and electronic factors that modulate this conformational equilibrium.
The N-allyl group in this compound introduces several new rotational bonds, increasing the molecule's conformational flexibility. The orientation of the allyl group relative to the rest of the molecule will be governed by a subtle interplay of steric hindrance and potential weak intramolecular interactions. In the solid state, crystal packing forces would select for a specific low-energy conformation. X-ray crystallographic studies on related diastereomeric salts of N-benzyl-1-phenylethylamine have shown how intermolecular forces, such as hydrogen bonding and CH/π interactions, dictate the supramolecular assembly and packing in the crystal lattice. nih.gov It is reasonable to infer that the allyl group's double bond could participate in specific intermolecular interactions within a crystal structure, influencing the packing arrangement.
In solution, the molecule would exist as an equilibrium of various conformers. The exact population of these conformers would be solvent-dependent. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of coupling constants and Nuclear Overhauser Effects (NOEs), would be invaluable for elucidating the predominant solution-state conformations. For instance, ¹H NMR studies on derivatives of α-phenylethylamine have been used to investigate intermolecular hydrogen-bonding interactions, which are critical for understanding self-discrimination phenomena in solution. nih.gov
Table 1: General Conformational Features of Phenylethylamine Derivatives
| Feature | Description | Relevant Interactions | Primary Investigative Methods |
|---|---|---|---|
| Backbone Conformation | Refers to the torsion angle between the phenyl ring and the amino group. Can be gauche (folded) or anti (extended). | N-H···π interactions, steric hindrance. | Microwave Spectroscopy, NMR Spectroscopy, Computational Modeling. rsc.orgnih.gov |
| Side-Chain Orientation | The spatial arrangement of substituents on the ethylamine (B1201723) chain, including the α-methyl and N-allyl groups. | Steric repulsion, van der Waals forces. | X-ray Crystallography, NMR Spectroscopy. nih.gov |
| Intermolecular Interactions | Interactions between molecules in the solid state or in concentrated solutions. | Hydrogen bonding, π-π stacking, CH/π interactions. | X-ray Crystallography, NMR Titration. nih.gov |
Chiral Recognition Phenomena in Synthetic Receptor Design (Theoretical and Experimental Foundations)
Chiral recognition is the process by which a chiral host molecule selectively binds one enantiomer of a chiral guest over the other. 1-Phenylethylamine (α-PEA) is a classic guest molecule used to test the efficacy of new synthetic chiral receptors due to its simple structure, commercial availability, and clear stereochemical features. nih.govmdpi.com
The fundamental interactions driving the chiral recognition of α-PEA by a host molecule are typically a combination of:
Ionic/Hydrogen Bonding: An interaction between the protonated amine of the guest and a Lewis basic site (e.g., oxygen or nitrogen atoms) on the host.
π-π Stacking: An interaction between the phenyl ring of the guest and an aromatic moiety on the host.
Steric Repulsion: A repulsive interaction between bulky groups on the host and one of the substituents at the stereocenter of the guest, which helps to discriminate between the two enantiomers.
For this compound, the (R)-configuration dictates a specific spatial arrangement of the hydrogen, methyl group, and the phenyl ring around the stereogenic center. A successful chiral receptor would possess a cavity or binding site that is complementary to this arrangement. For example, studies using binuclear Ni(II) complexes as hosts for α-PEA have shown that the (R)-enantiomer can form distinct triangular assemblies through hydrogen bonding and CH···π interactions, while the (S)-enantiomer forms different channel-like structures. researchgate.net Similarly, chiral aza-crown ethers derived from sucrose (B13894) have demonstrated high enantioselectivity in complexing phenylethylammonium chlorides. rsc.org
The N-allyl group in this compound would modify these interactions in two key ways. First, its steric bulk is larger than the simple hydrogen atom in the parent α-PEA, which would alter the fit within a receptor's cavity. Second, the alkene functionality of the allyl group provides an additional site for potential interactions, such as π-π stacking or coordination to a metal center in a metallo-receptor. This could be exploited in the design of highly specific synthetic receptors.
Table 2: Examples of Chiral Recognition Systems for Phenylethylamine Derivatives
| Host Molecule Class | Key Interactions | Guest Molecule | Reference |
|---|---|---|---|
| Metallo-Receptors | Hydrogen bonding, CH···π interactions, metal coordination. | (R)-1-Phenylethylamine | researchgate.net |
| Crown Ethers | Hydrogen bonding (tripodal), steric hindrance. | 1-Phenylethylammonium salts | rsc.org |
| Cyclodextrins | Inclusion complexation, hydrophobic interactions. | 1-(1-Naphthyl)ethylamine | researchgate.net |
| Chiral Acids (as CSAs) | Diastereomeric salt/ion pair formation, hydrogen bonding. | Fluoro-derivatized amines | nih.govmdpi.com |
Diastereoselective Complex Formation and Its Implications for Chiral Resolution Research
One of the most established methods for separating enantiomers is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. nih.gov Racemic amines are often resolved using chiral acids, such as tartaric acid or N-protected amino acids. nih.govcsic.es The principle relies on the different physical properties, primarily solubility, of the two diastereomeric salts (e.g., (R)-amine·(R)-acid vs. (S)-amine·(R)-acid).
The success of a resolution by diastereomeric crystallization depends on the ability of the crystal lattice to effectively discriminate between the two enantiomers of the substrate when packing with the chiral resolving agent. This discrimination arises from the differences in the stability and packing efficiency of the resulting diastereomeric complexes. Detailed structural analysis of diastereomeric salts has revealed that a combination of strong hydrogen-bonding networks and specific hydrophobic interactions, sometimes described as a "lock-and-key" assembly, contributes to efficient chiral discrimination. nih.gov
Research on the resolution of α-PEA has shown that even the solvent can play a crucial role by being included in the crystal lattice and stabilizing one diastereomeric salt over the other. mdpi.com Therefore, any research into the resolution of N-allylated phenylethylamines would require careful screening of both resolving agents and solvent systems to achieve high efficiency and enantiomeric excess.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type of Interaction | Example Application | Reference |
|---|---|---|---|
| Tartaric Acid | Forms diastereomeric salts via acid-base reaction. | Resolution of racemic α-PEA. | nih.gov |
| N-Acyl Amino Acids | Forms diastereomeric salts with enhanced hydrophobic interaction sites. | Resolution of rac-α-PEA with N-(p-toluenesulfonyl)-(S)-phenylalanine. | mdpi.com |
| Camphorsulfonic Acid | Chiral sulfonic acid for diastereomeric salt formation. | General resolution of basic compounds. | N/A |
| Mandelic Acid Derivatives | Chiral carboxylic acids used for resolving amines and as chiral solvating agents. | Resolution of amines. | nih.govmdpi.com |
Theoretical and Computational Chemistry Studies of R + N 2 Allyl Phenylethylamine
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semnan.ac.irmdpi.com It is widely employed to determine the optimized geometry and electronic properties of molecules.
DFT calculations for (R)-(+)-N-(2-Allyl)phenylethylamine would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation in a computationally efficient manner. nih.gov These calculations can predict various structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable conformation.
Furthermore, DFT is used to explore the electronic properties of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-N Bond Length (amine) | 1.47 Å |
| C=C Bond Length (allyl) | 1.34 Å |
| C-C-N Bond Angle | 112.5° |
| Phenyl Ring Dihedral Angle | 45.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.8 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While DFT provides a static picture of the most stable conformation, molecules are dynamic entities that constantly explore different shapes or conformations. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules.
For this compound, MD simulations can be used to explore its conformational landscape and understand its dynamic behavior over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in different environments, such as in a solvent or at various temperatures. unram.ac.id
The results of MD simulations can reveal the different stable and metastable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the molecule's compactness. unram.ac.id Studies on the related compound 2-phenylethylamine have shown that it can exist in both folded (gauche) and extended (anti) conformations, with the gauche conformers being stabilized by a weak interaction between the amino group and the aromatic ring. nih.govresearchgate.net
Table 3: Conformational Analysis of this compound from Molecular Dynamics Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) |
| Gauche 1 | 0.0 | 45 | ~60° |
| Gauche 2 | 0.2 | 35 | ~-60° |
| Anti | 1.5 | 20 | ~180° |
Note: The data in this table is illustrative and based on typical findings for similar phenylethylamine derivatives.
Quantum Chemical Prediction of Reactivity, Selectivity, and Reaction Energetics
Quantum chemical methods, including DFT, can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the molecule's electronic structure, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.
For instance, the calculated electrostatic potential map can highlight regions of high and low electron density, indicating where the molecule is most likely to interact with other reagents. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the reactivity of different atoms in the molecule.
Computational Modeling of Transition States and Reaction Pathways in this compound Transformations
Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction pathway. mit.edu Computational modeling is a powerful tool for locating and characterizing transition states, which are often difficult to study experimentally due to their fleeting nature. mit.edu
For transformations involving this compound, computational methods can be used to model the entire reaction pathway, from reactants to products, including any intermediates and transition states. arxiv.org By calculating the energies of these species, it is possible to construct a potential energy surface that provides a detailed map of the reaction mechanism.
This information is invaluable for understanding the factors that control the reaction's rate and selectivity. For example, by comparing the activation energies of different possible pathways, it is possible to predict which products will be formed preferentially. This predictive power is a key advantage of using computational modeling to study chemical reactions. mdpi.com
Applications of R + N 2 Allyl Phenylethylamine in Advanced Organic Synthesis Research
Role as a Chiral Building Block in Complex Molecule Synthesis
The fundamental structure of (R)-(+)-N-(2-Allyl)phenylethylamine, containing a chiral center, makes it an excellent starting material for the synthesis of complex, enantiomerically pure molecules. The amine functionality provides a handle for further chemical transformations, while the allyl group is amenable to a wide array of reactions, including but not limited to, olefin metathesis, hydroboration-oxidation, and epoxidation. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of intricate molecular architectures.
The phenylethylamine motif itself is a core component of numerous biologically active compounds, including pharmaceuticals and natural products. nih.gov By using this compound as a chiral building block, chemists can introduce a specific stereochemistry at a key position, which is often crucial for the biological activity of the final molecule.
Development of Novel Chiral Ligands and Organocatalysts
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The this compound scaffold is well-suited for the design and synthesis of new catalysts for enantioselective transformations.
Derivatization for Asymmetric Catalysis in C-C and C-X Bond Formation
The amine group of this compound can be readily derivatized to create a diverse range of chiral ligands. For instance, reaction with phosphines can yield chiral aminophosphine (B1255530) ligands, which are known to be effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and hydroformylation. nih.gov The allyl group can also be functionalized to introduce additional coordinating atoms, leading to the formation of multidentate chiral ligands.
These ligands, when complexed with transition metals such as palladium, rhodium, or copper, can catalyze a wide range of asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. organic-chemistry.orgnih.govnih.gov This includes key transformations like allylic alkylations, conjugate additions, and cross-coupling reactions, which are fundamental for the construction of chiral molecules. organic-chemistry.orgnih.govnih.gov The stereochemical outcome of these reactions is directed by the chiral environment created by the ligand, enabling the synthesis of products with high enantiomeric excess.
Design of Chiral Auxiliaries Based on the this compound Scaffold
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The resulting diastereomers can then be separated, and the auxiliary can be cleaved to yield the desired enantiomerically pure product. The this compound scaffold is an excellent candidate for the development of new chiral auxiliaries.
By attaching this chiral amine to a substrate, the stereochemical course of subsequent reactions can be influenced by the steric and electronic properties of the phenylethylamine moiety. The allyl group provides a versatile handle for further transformations before the auxiliary is removed. This approach has been successfully employed with related phenylethylamine derivatives to achieve high levels of stereocontrol in reactions such as alkylations and aldol (B89426) additions.
Scaffold for Heterocyclic Compound Synthesis and Diversity-Oriented Research
Heterocyclic compounds, which contain rings with at least one heteroatom, are of immense importance in medicinal chemistry and materials science. The structure of this compound provides a versatile scaffold for the synthesis of a variety of chiral nitrogen-containing heterocycles. nih.gov
The allyl group can participate in ring-closing metathesis reactions to form nitrogen-containing rings of various sizes. Furthermore, the amine and the phenyl ring can be incorporated into various heterocyclic systems through multi-component reactions or tandem cyclization strategies. This opens up avenues for the creation of libraries of structurally diverse heterocyclic compounds, a key aspect of diversity-oriented synthesis (DOS). mdpi.comnih.govcureffi.orgnih.govcam.ac.uk DOS aims to explore a broad range of chemical space to identify new molecules with desired biological or material properties.
Precursor for Advanced Polymeric Materials Research and Supramolecular Assemblies
The presence of a polymerizable allyl group makes this compound a valuable monomer for the synthesis of advanced polymeric materials. mdpi.commdpi.com Polymerization of this chiral monomer can lead to the formation of chiral polymers with unique properties, such as the ability to recognize and separate other chiral molecules. These materials have potential applications in chiral chromatography, enantioselective catalysis, and as chiral sensors.
Furthermore, the combination of the aromatic ring, the chiral center, and the functionalizable amine and allyl groups makes this molecule an interesting building block for the construction of supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and metal coordination, this compound and its derivatives can self-assemble into well-defined, ordered structures with potential applications in materials science and nanotechnology.
Advanced Analytical Methodologies for Research on R + N 2 Allyl Phenylethylamine
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment in Research Samples
The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, accurately quantifying the enantiomeric purity of (R)-(+)-N-(2-Allyl)phenylethylamine is a critical step in its research and development. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose, enabling the separation and quantification of the (R)-(+) and (S)-(-) enantiomers.
The separation is typically achieved using a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. Differences in the stability of these diastereomeric complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification.
For a primary amine like this compound, derivatization is a common strategy to enhance separation and detection. The amine can be reacted with a chiral derivatizing agent, such as (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC), to form stable diastereomers. sigmaaldrich.com These diastereomers can then be separated on a standard, non-chiral reversed-phase HPLC column (e.g., C18). nih.gov Alternatively, direct separation on a CSP is possible, avoiding the need for derivatization.
Research Findings: While specific application notes for this compound are not broadly published, methods developed for its parent compound, 1-phenylethylamine, provide a strong basis for method development. sigmaaldrich.com Separation is achievable on various CSPs, including those based on cyclodextrins, proteins, or polysaccharide derivatives. The choice of mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing the resolution between the enantiomeric peaks.
Below is a hypothetical data table illustrating the expected outcomes of a chiral HPLC analysis for assessing the enantiomeric purity of a research sample.
Table 1: Illustrative Chiral HPLC Method Parameters and Results
| Parameter | Value / Condition |
|---|---|
| Chromatograph | High-Performance Liquid Chromatograph |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK®) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
| Retention Time (S)-(-)-enantiomer | ~ 8.5 min |
| Retention Time (R)-(+)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | Calculated from peak areas |
Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures (e.g., 2D NMR, High-Resolution Mass Spectrometry)
Confirming the covalent structure of this compound and identifying potential intermediates or byproducts formed during its synthesis requires the use of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are indispensable in this context.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions from the analyte. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by revealing characteristic neutral losses and fragment ions corresponding to the phenylethyl and allyl moieties. The proliferation of new psychoactive substances, many of which are phenethylamine (B48288) derivatives, has driven significant advancements in using HRMS for their characterization. researchgate.netojp.gov
2D NMR Spectroscopy: While 1D ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, 2D NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the ethylamine (B1201723) backbone and the allyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), enabling the definitive assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as linking the allyl group to the nitrogen atom and the ethylamine side chain to the phenyl ring.
Table 2: Predicted HRMS and NMR Data for this compound
| Analytical Technique | Data Type | Predicted Value / Observation |
|---|---|---|
| HRMS (ESI+) | Calculated [M+H]⁺ | 176.1434 |
| Elemental Composition | C₁₂H₁₈N | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | Phenyl (δ ~7.2-7.4 ppm), Methine (CH), Methylene (CH₂), Allyl (δ ~5.1-5.9 ppm, ~3.2 ppm), Amine (NH) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | Aromatic (δ ~126-145 ppm), Alkyl (δ ~40-60 ppm), Alkene (δ ~117, 136 ppm) |
| 2D NMR (COSY) | Key Correlations | Correlations within the ethyl group; correlations within the allyl group. |
| 2D NMR (HMBC) | Key Correlations | Correlation from allyl CH₂ to ethyl CH; correlation from ethyl CH₂ to phenyl C1. |
X-Ray Crystallography for Absolute Stereochemistry Determination of Derivatives and Complexes
While chiral chromatography can confirm enantiomeric purity, it does not inherently assign the absolute configuration (R or S). X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. nih.govthieme-connect.de This technique provides an unambiguous assignment of the absolute stereochemistry, which is crucial for understanding structure-activity relationships.
Directly obtaining single crystals of an amine like this compound suitable for X-ray diffraction can be challenging. A common and highly effective strategy is to form a salt or co-crystal with a chiral molecule of a known, fixed absolute configuration. researchgate.net For instance, reacting the amine with a chiral carboxylic acid, such as (R)-mandelic acid or a camphorsultam derivative, can yield well-ordered diastereomeric salt crystals.
The analysis of the diffraction data from such a crystal allows for the determination of the entire structure, including the stereochemistry of the amine relative to the known stereocenter of the co-crystallizing agent. The presence of an atom heavier than oxygen in the structure can enhance the reliability of the absolute configuration determination through anomalous dispersion effects (the Bijvoet method). researchgate.netyoutube.com
Research Findings: The principles of using chiral internal references for absolute configuration determination via X-ray crystallography are well-established. researchgate.net The selection of the chiral acid or resolving agent is critical, as it must induce crystallization and provide a suitable reference point for the stereochemical assignment.
Table 3: Representative Data from a Hypothetical X-ray Crystallography Study
| Parameter | Description | Example Value |
|---|---|---|
| Compound | Co-crystal | (R)-N-(2-Allyl)phenylethylammonium (R)-mandelate |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Method | Diffraction Technique | Single-crystal X-ray diffraction |
| Radiation | X-ray Source | Cu Kα (λ = 1.54178 Å) |
| Flack Parameter | Indicator of absolute structure | 0.02(5) |
Note: A Flack parameter close to zero with a small error indicates a high probability that the assigned absolute structure is correct. soton.ac.uk
Development of In Situ Monitoring Techniques for Reactions Involving this compound
Optimizing the synthesis of this compound requires a detailed understanding of the reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. In situ monitoring techniques, which analyze the reaction mixture in real-time without sample extraction, are powerful tools for gaining this mechanistic insight. ubc.ca
These modern kinetic methodologies utilize the temporal profiles of reacting species to build a comprehensive picture of the reaction progress. ubc.ca Techniques applicable to the synthesis of this compound include:
In Situ Spectroscopy (FTIR, Raman, NMR): These methods can track the concentration changes of reactants, intermediates, and products by monitoring specific vibrational or resonance frequencies. For example, the disappearance of a reactant's carbonyl stretch (in an acylation-reduction sequence) or the appearance of the product's C=C stretch could be followed.
Automated Sampling/Online HPLC: This approach involves an automated system that periodically withdraws a small aliquot from the reactor, quenches the reaction, and immediately injects it into an HPLC or UPLC system. This provides time-course data on the concentration of all UV-active species in the reaction.
The data obtained from these techniques are invaluable for reaction optimization. They allow chemists to study the effect of temperature, catalyst loading, and reactant concentration on reaction rate and selectivity, leading to improved yields, reduced reaction times, and minimized byproduct formation. This approach is central to modern process development and mechanistic elucidation in organic chemistry. acs.org
Table 4: Hypothetical Time-Course Data from In Situ Reaction Monitoring
| Time (min) | Reactant A Conc. (M) | Intermediate B Conc. (M) | Product Conc. (M) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.22 | 0.03 |
| 30 | 0.30 | 0.55 | 0.15 |
| 60 | 0.05 | 0.40 | 0.55 |
| 120 | <0.01 | 0.08 | 0.91 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (R)-(+)-N-(2-Allyl)phenylethylamine and its derivatives?
- Methodological Answer : The compound can be synthesized via allylation of cyclic N-acyliminium ions derived from chiral precursors. For example, allyltrimethylsilane reacts with N-mandeloyl carbamates in the presence of TiCl₄, yielding 2-allyl pyrrolidines or piperidines with moderate stereoselectivity (1:1–6:1 dr). Subsequent catalytic hydrogenation and hydrolysis recover the chiral auxiliary (e.g., 8-phenylmenthol) and release the target amine . Reductive amination of aldehydes with methylamine or formaldehyde with 2-phenylethylamine is another viable route, particularly for simpler analogs .
Q. How can researchers analyze the stereochemical purity of this compound?
- Methodological Answer : Chiral GC-MS or HPLC is critical for determining enantiomeric excess. For example, diastereoisomeric ratios of intermediates (e.g., 2-allyl carbamates) are resolved via GC-MS, while optical rotation ([α]D) and ¹H NMR analysis of hydrogenated products (e.g., 2-propyl pyrrolidine) confirm absolute configurations. Reference standards from literature (e.g., (R)-coniine HCl, [α]D = -9.2 in ethanol) aid in validation .
Q. What analytical techniques are recommended for characterizing phenylethylamine derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : ¹H/¹³C NMR for structural elucidation, focusing on allyl group coupling constants (e.g., J = 10–16 Hz for trans-configuration).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formulas .
Advanced Research Questions
Q. How can stereoselectivity be optimized in the allylation of N-acyliminium ions to favor the (R)-configured product?
- Methodological Answer : Steric and electronic effects of chiral auxiliaries significantly influence outcomes. For instance, (1R,2S,5R)-8-phenylmenthol enhances facial discrimination in TiCl₄-mediated reactions, achieving up to 6:1 dr. Lowering reaction temperatures (-20°C) and using bulky substituents (e.g., cyclohexyl vs. phenyl) further improve selectivity. Computational modeling (DFT) of transition states can guide auxiliary design .
Q. What strategies resolve contradictions in diastereoisomeric ratio data between synthetic batches?
- Methodological Answer : Discrepancies often arise from rotational isomerism around amide bonds or incomplete hydrogenation. Solutions include:
- Chromatographic Separation : Flash chromatography on silica gel to isolate rotamers.
- Kinetic Control : Adjusting hydrogenation conditions (e.g., H₂ pressure, catalyst loading) to minimize over-reduction.
- Crystallographic Validation : Single-crystal X-ray diffraction of intermediates (e.g., Ni(II)-Schiff base complexes) to confirm configurations .
Q. How does the choice of solvent impact the reactivity of phenylethylamine derivatives in catalytic systems?
- Methodological Answer : Polar aprotic solvents (e.g., dichloromethane, dioxane) stabilize N-acyliminium ions, enhancing electrophilicity. In contrast, protic solvents (e.g., methanol) promote proton exchange, reducing stereochemical fidelity. For example, methanolysis of carbamates in NaOMe/MeOH at 110°C recovers chiral auxiliaries but racemizes products .
Q. What role does phenylethylamine play in copper-catalyzed oxidative systems?
- Methodological Answer : Phenylethylamine derivatives act as pro-oxidants in Cu²⁺-peptide complexes, facilitating superoxide (O₂⁻•) generation. At >3 mM concentrations, phenylethylamine enhances electron transfer rates, detectable via cytochrome c reduction assays or ESR spectroscopy. Substrate specificity is influenced by backbone rigidity and electron-donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
